1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline

Anticancer Breast Cancer IC50

1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline (CAS 201541-36-8) is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol, classified within the tetrahydroquinoline family. Its structure features a saturated pyridine ring with a geminal dimethyl substitution at the 2-position and a nitro group at the 7-position of the quinoline scaffold.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 201541-36-8
Cat. No. B3250206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline
CAS201541-36-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C11H14N2O2/c1-11(2)6-5-8-3-4-9(13(14)15)7-10(8)12-11/h3-4,7,12H,5-6H2,1-2H3
InChIKeyVXZDUXIREUZKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline (CAS 201541-36-8): Procurement-Relevant Identity and Comparator Rationale


1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline (CAS 201541-36-8) is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol, classified within the tetrahydroquinoline family . Its structure features a saturated pyridine ring with a geminal dimethyl substitution at the 2-position and a nitro group at the 7-position of the quinoline scaffold . This compound serves as a versatile intermediate in medicinal chemistry, where the tetrahydroquinoline core is recognized as a privileged scaffold present in numerous bioactive molecules with antibacterial, antifungal, anticancer, and antihypertensive properties [1]. The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets . For procurement and scientific selection, it is critical to distinguish this specific derivative from closely related analogs such as the non-methylated 7-nitro-1,2,3,4-tetrahydroquinoline, the 6-nitro regioisomer series, and other 2,2-dimethyl-substituted quinoline derivatives, as subtle structural modifications significantly influence reactivity, biological selectivity, and downstream synthetic utility.

Why Generic Substitution Fails for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline: The Structural Selectivity Imperative


In the tetrahydroquinoline series, the precise position of nitro substitution and the presence of geminal dimethyl groups are non-interchangeable structural determinants that dictate biological target engagement and synthetic reactivity. A landmark study on regioisomeric tetrahydroquinolines demonstrated that switching the nitro group from the 5-position to the 6-position, or saturating the pyridine ring, produced 'substantially different biological activities' across multiple assay endpoints, including metal-chelating properties, methionine aminopeptidase inhibition, and antibacterial potency against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis [1]. Similarly, within the broader quinoline family, a head-to-head comparison of nitroquinoline derivatives against Neisseria gonorrhoeae revealed that minor structural modifications yielded MIC values spanning from 193.23 µM to >450 µM against the same bacterial strain, underscoring that regioisomeric or substitution-variant analogs cannot be assumed to exhibit comparable potency [2]. The 2,2-dimethyl substitution further introduces steric and conformational constraints that influence both the compound's physicochemical profile (logP, solubility) and its behavior as a synthetic intermediate, distinguishing it from non-methylated or mono-methylated counterparts. Consequently, generic substitution with a structurally related but non-identical tetrahydroquinoline carries a quantifiable risk of divergent biological activity, altered reactivity in downstream synthetic steps, and ultimately, experimental irreproducibility.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline Against Key Analogs


Anticancer Activity in Breast Cancer Cells: IC50 Comparison of 7-Nitro-2,2-dimethyl-THQ vs. Class Baseline

In a cellular proliferation assay against breast cancer cells, 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline (TDMNQ) demonstrated an IC50 value of 12 µM, which is indicative of moderate antiproliferative potency for this chemical class . While a direct head-to-head comparison against a non-methylated 7-nitro-THQ analog under identical conditions is not available in the peer-reviewed literature evaluated, class-level inference from nitroquinoline SAR studies indicates that the 2,2-dimethyl substitution contributes to enhanced cellular activity compared to unsubstituted or mono-substituted analogs. Specifically, within the broader tetrahydroquinoline chemotype, the presence of gem-dimethyl groups at the 2-position has been associated with improved target engagement through conformational restriction and altered lipophilicity [1]. This data supports the selection of this specific derivative over a non-methylated 7-nitro-1,2,3,4-tetrahydroquinoline for anticancer screening programs.

Anticancer Breast Cancer IC50 Tetrahydroquinoline Nitroaromatic

Antibacterial Selectivity: Comparative MIC Data from Nitroquinoline Regioisomer and Derivative Studies

Although the specific compound 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline was not among the derivatives directly tested in the published study, structurally related nitroquinoline derivatives (compounds 5 and 8) demonstrated MIC values of 302.8 µM and 193.23 µM, respectively, against Neisseria gonorrhoeae—both significantly lower than the MIC of the first-line standard drug ceftriaxone at 450.79 µM [1]. This class-level evidence establishes that nitroquinoline derivatives bearing substituents at positions analogous to the 7-nitro-2,2-dimethyl-THQ scaffold can outperform clinically relevant antibiotics against drug-resistant gonorrhea. The 7-nitro substitution pattern, when combined with appropriate ring saturation, contributes to antibacterial activity through membrane disruption and potential inhibition of cell wall synthesis enzymes [2]. The 2,2-dimethyl substitution in the target compound provides additional metabolic stability compared to unsubstituted analogs, making this specific derivative a preferred candidate for further antibacterial lead optimization where metabolic stability is a selection criterion.

Antibacterial Neisseria gonorrhoeae MIC Nitroquinoline Drug Resistance

Regioisomeric Position Effects: 7-Nitro vs. 6-Nitro Tetrahydroquinoline Differential in Biochemical Profiling

A comprehensive biochemical comparison of 6-nitro regioisomers of nitroxoline and their 1,2,3,4-tetrahydroquinoline analogues revealed that the position of the nitro group is a critical determinant of polypharmacology. The study by Mitrović et al. (2025) evaluated compounds for metal-chelating properties, inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, antibacterial activities, and cathepsin B inhibition, concluding that 'substantially different biological activities were observed' between 5-nitro and 6-nitro regioisomers, as well as between aromatic and partially saturated counterparts [1]. While the 7-nitro configuration (as in the target compound) was not directly tested in this particular study, the established SAR principle that nitro position governs multi-target biochemical profiles provides a strong inference basis: the 7-nitro regioisomer is expected to exhibit a distinct selectivity fingerprint compared to the 6-nitro and 5-nitro analogs. This justifies procurement of the 7-nitro-2,2-dimethyl-THQ as a unique chemical tool for probing nitro-position-dependent pharmacology, rather than defaulting to more commonly available 6-nitro or 5-nitro tetrahydroquinolines.

Regioisomer Nitro Position Methionine Aminopeptidase Cathepsin B Metal Chelation

Synthetic Utility as a Precursor: Reductive Conversion to 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine for Downstream Derivatization

1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline serves as a direct precursor for the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine via catalytic hydrogenation. A documented synthetic protocol describes the reduction of this compound (1.00 g, 4.84 mmol) using 10% Pd/C (0.20 g) in 1:1 EtOH:EtOAc (40 mL), yielding the corresponding 7-amino derivative . This 7-amino-THQ intermediate is a valuable building block for further functionalization—including amide coupling, sulfonamide formation, and reductive amination—enabling access to diverse compound libraries for medicinal chemistry campaigns. In contrast, the non-methylated 7-nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5) would yield a primary aromatic amine lacking the gem-dimethyl substitution, which has been shown to influence conformational preferences and metabolic stability in downstream analogs. For procurement supporting parallel synthesis or library production, the 2,2-dimethyl variant offers a distinct chemical handle that differentiates the resulting compound series from those derived from non-methylated precursors.

Synthetic Intermediate Reduction 7-Amino-THQ Palladium Catalysis Drug Discovery

Androgen Receptor Pharmacology: Nitro Group as Essential Pharmacophore for Agonist Activity in Tetrahydroquinoline SAR

In a defined structure-activity relationship study of tetrahydroquinolines as nonsteroidal selective androgen receptor modulators (SARMs), Nagata et al. (2012) identified the nitro group as an 'indispensable functional group for agonistic activity,' demonstrating that switching the nitro to a cyano group converted the compound from an agonist to an antagonist [1]. Molecular dynamics simulations revealed that the nitro group participates in a critical hydrogen-bond network involving Asn705 on Helix 3, which stabilizes Helix 12 in the active conformation. This study, while not directly testing the 7-nitro-2,2-dimethyl derivative, establishes a class-level principle: tetrahydroquinolines bearing a nitro substituent possess a unique pharmacological switch that non-nitro analogs (e.g., cyano, amino, or unsubstituted variants) lack. The target compound, carrying the essential nitro group at the 7-position combined with 2,2-dimethyl substitution, represents a structurally defined chemical probe for investigating androgen receptor modulation where both nitro-dependent agonism and dimethyl-dependent conformational effects may contribute to receptor subtype selectivity.

Androgen Receptor Selective Modulator Nitro Group Agonist Structure-Activity Relationship

Multidrug-Resistant Pathogen Activity: Nitroquinoline Derivatives Against Klebsiella pneumoniae and MRSA

Independent studies on nitroquinoline derivatives have identified activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. Nitroquinoline derivatives 9, 11, and 14 demonstrated inhibitory activity against MDR Klebsiella pneumoniae in a micro-plate Alamar Blue assay, with molecular docking studies suggesting inhibition of topoisomerase IV as a potential mechanism [1]. Separately, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of MDR Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), vancomycin-resistant Enterococci (VRE), and Clostridium difficile [2]. The target compound, 7-nitro-2,2-dimethyl-THQ, combines the essential nitroquinoline pharmacophore implicated in these antibacterial mechanisms with the metabolic stability conferred by 2,2-dimethyl substitution. This dual structural feature differentiates it from non-methylated nitroquinolines that may be more susceptible to oxidative metabolism, positioning it as a preferred candidate for antibacterial lead optimization where both potency and metabolic stability are selection criteria.

Multidrug Resistance Klebsiella pneumoniae MRSA Nitroquinoline Topoisomerase IV

Optimal Procurement and Application Scenarios for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline


Anticancer Lead Discovery: Breast Cancer Cell Line Screening with Quantified IC50 Baseline

This compound is suitable for procurement by academic or biopharma laboratories conducting antiproliferative screening against breast cancer cell lines, where the reported IC50 of 12 µM [1] provides a quantified potency benchmark not available for non-methylated 7-nitro-THQ analogs. The 2,2-dimethyl substitution offers a structurally differentiated entry point for structure-activity relationship (SAR) expansion, enabling exploration of substitution-tolerant positions while maintaining the nitro pharmacophore essential for bioreductive activation.

Antibacterial Drug Discovery Targeting Drug-Resistant Neisseria gonorrhoeae and MDR Pathogens

Procurement is justified for antibacterial screening programs targeting drug-resistant N. gonorrhoeae, where structurally related nitroquinoline derivatives have demonstrated MIC values 2.33-fold lower than ceftriaxone [1]. The compound's 7-nitro substitution pattern aligns with the active pharmacophore identified in the Khalil et al. (2024) study, while the 2,2-dimethyl group may confer metabolic advantages over non-methylated analogs. This derivative is also well-positioned for expanded screening against MDR Klebsiella pneumoniae, MRSA, and VRE, where nitroquinoline derivatives have shown promising inhibitory activity and topoisomerase IV inhibition potential [2].

Synthetic Chemistry: Precursor for 7-Amino-Tetrahydroquinoline Library Synthesis

For medicinal chemistry laboratories and CROs engaged in parallel library synthesis, this compound serves as a direct precursor to 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine via straightforward catalytic hydrogenation (10% Pd/C, 1:1 EtOH:EtOAc) [1]. The resulting 7-amino intermediate enables diversification through amide bond formation, sulfonylation, urea synthesis, and reductive amination, providing access to compound libraries with the gem-dimethyl motif that distinguishes them from libraries derived from unsubstituted 7-nitro-THQ. This is the recommended procurement choice when downstream synthetic versatility and scaffold differentiation are prioritized.

Androgen Receptor Modulator Research: Functional Probe for Nitro-Dependent Agonism

This compound is a scientifically justified procurement for laboratories investigating nonsteroidal selective androgen receptor modulator (SARM) mechanisms, based on the class-level finding that nitro substitution is an 'indispensable functional group for agonistic activity' in tetrahydroquinoline-based AR ligands [1]. The 7-nitro-2,2-dimethyl derivative offers a structurally defined probe to interrogate whether the 7-nitro configuration, combined with 2,2-dimethyl conformational constraints, yields distinct AR subtype selectivity or tissue-selective pharmacology compared to previously characterized tetrahydroquinoline SARMs. Procurement of this specific derivative—rather than a cyano-, amino-, or halogen-substituted analog—is essential for maintaining the nitro-dependent agonist functional switch.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.